molecular formula C15H16ClFN4O2 B2748706 2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide CAS No. 1788772-90-6

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide

Cat. No.: B2748706
CAS No.: 1788772-90-6
M. Wt: 338.77
InChI Key: XHMMAJLCSFQQLH-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, an ethoxypyrimidinyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

    Chlorination: The chloro group is introduced by treating the intermediate with thionyl chloride.

    Formation of the Benzamide Moiety: The final step involves coupling the pyrimidine intermediate with 6-fluorobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-6-fluorobenzamide
  • 2-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-fluorobenzamide

Uniqueness

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O2/c1-4-23-15-18-8-11(13(20-15)21(2)3)19-14(22)12-9(16)6-5-7-10(12)17/h5-8H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMMAJLCSFQQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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